REACTION_CXSMILES
|
[Na].[C:2]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][S:11]([OH:14])(=O)=[O:12])=[CH:6][CH:5]=1)#[N:3].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>C(#N)C>[C:2]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][S:11]([Cl:16])(=[O:14])=[O:12])=[CH:6][CH:5]=1)#[N:3] |^1:0|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)CS(=O)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The insoluble matter was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was used in the next step without purification
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)CS(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |